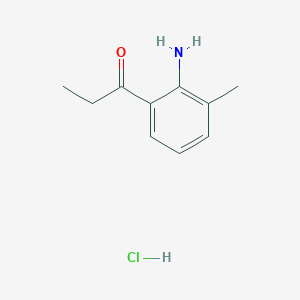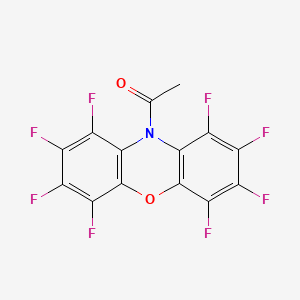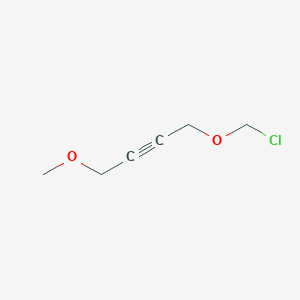
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylsulfanylethyl)piperidine;hydrochloride typically involves the reaction of piperidine with 2-ethylsulfanylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can facilitate the hydrogenation and cyclization processes, leading to the formation of the piperidine ring. The final product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylsulfanylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter release or inhibit specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure without the ethylsulfanyl group.
Pyridine: A six-membered ring with a nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms in the ring, offering different pharmacological effects.
Uniqueness
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Eigenschaften
| 91445-40-8 | |
Molekularformel |
C9H20ClNS |
Molekulargewicht |
209.78 g/mol |
IUPAC-Name |
1-(2-ethylsulfanylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h2-9H2,1H3;1H |
InChI-Schlüssel |
AVZFPJJNNVJIPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCN1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)

